molecular formula C6H9BrO2 B12683345 trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one CAS No. 41788-51-6

trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one

Cat. No.: B12683345
CAS No.: 41788-51-6
M. Wt: 193.04 g/mol
InChI Key: UIGUFPIRJDSCNF-NJGYIYPDSA-N
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Description

Trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features bromine and methyl substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one typically involves the bromination of a precursor furan compound. One common method is the bromination of dihydro-3,5-dimethylfuran-2(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the furan ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-furan derivative, while oxidation could produce a furanone with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran: Lacks the dihydro and dimethyl substituents, making it less sterically hindered.

    3,5-Dimethylfuran:

    2-Bromodihydrofuran: Similar structure but with different substitution patterns, leading to different chemical properties.

Uniqueness

Trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and methyl groups can enhance its utility in synthetic chemistry and its potential biological activity.

Properties

CAS No.

41788-51-6

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(3S,5S)-3-bromo-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H9BrO2/c1-4-3-6(2,7)5(8)9-4/h4H,3H2,1-2H3/t4-,6-/m0/s1

InChI Key

UIGUFPIRJDSCNF-NJGYIYPDSA-N

Isomeric SMILES

C[C@H]1C[C@](C(=O)O1)(C)Br

Canonical SMILES

CC1CC(C(=O)O1)(C)Br

Origin of Product

United States

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